molecular formula C13H21NO B2730371 N-[[(1R,2S)-2-Cyclohexylcyclopropyl]methyl]prop-2-enamide CAS No. 2305125-78-2

N-[[(1R,2S)-2-Cyclohexylcyclopropyl]methyl]prop-2-enamide

Cat. No.: B2730371
CAS No.: 2305125-78-2
M. Wt: 207.317
InChI Key: DCRVDFAZPFVZSR-RYUDHWBXSA-N
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Description

N-[[(1R,2S)-2-Cyclohexylcyclopropyl]methyl]prop-2-enamide is a complex organic compound characterized by its unique cyclohexyl and cyclopropyl groups attached to a prop-2-enamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[[(1R,2S)-2-Cyclohexylcyclopropyl]methyl]prop-2-enamide typically involves multi-step organic reactions. One common method includes the Ugi four-component reaction, which involves the coupling of cyclohexyl isocyanide, paraformaldehyde, acrylic acid, and an amine under ambient conditions for about 20 hours . This method is advantageous due to its efficiency and the good yield of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using similar reagents and conditions as the laboratory synthesis. The process is optimized for higher yields and purity, often incorporating advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[[(1R,2S)-2-Cyclohexylcyclopropyl]methyl]prop-2-enamide undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: This involves the addition of hydrogen or the removal of oxygen, commonly using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens like chlorine or bromine in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclohexyl ketones, while reduction could produce cyclohexyl alcohols.

Scientific Research Applications

N-[[(1R,2S)-2-Cyclohexylcyclopropyl]methyl]prop-2-enamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-[[(1R,2S)-2-Cyclohexylcyclopropyl]methyl]prop-2-enamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, altering their activity and leading to various biological responses. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[[(1R,2S)-2-Cyclohexylcyclopropyl]methyl]prop-2-enamide is unique due to its specific cyclohexyl and cyclopropyl groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

IUPAC Name

N-[[(1R,2S)-2-cyclohexylcyclopropyl]methyl]prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO/c1-2-13(15)14-9-11-8-12(11)10-6-4-3-5-7-10/h2,10-12H,1,3-9H2,(H,14,15)/t11-,12-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCRVDFAZPFVZSR-RYUDHWBXSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NCC1CC1C2CCCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=CC(=O)NC[C@@H]1C[C@H]1C2CCCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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